Benzyl methyl bromomalonate
Description
Properties
Molecular Formula |
C11H11BrO4 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
3-O-benzyl 1-O-methyl 2-bromopropanedioate |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)9(12)11(14)16-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI Key |
JETKTABKRJTACF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)OCC1=CC=CC=C1)Br |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Applications
Benzyl methyl bromomalonate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its applications include:
- Synthesis of Malonate Derivatives : The compound serves as a precursor for the synthesis of malonate derivatives which are crucial in the preparation of pharmaceuticals and agrochemicals. For instance, it can be transformed into more complex molecules through nucleophilic substitution reactions due to the presence of the bromine atom .
- Building Block for Organocatalysis : In recent studies, this compound has been employed in organocatalytic reactions. Its ability to participate in C–C bond formation makes it an attractive substrate for synthesizing chiral compounds using organocatalysts .
- Formation of Triazole Compounds : The compound has been utilized in the synthesis of triazole derivatives, which are significant in medicinal chemistry due to their biological activities. This application underscores its role in developing new therapeutic agents .
Biological Applications
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties. The bromine atom enhances its reactivity towards biological targets, making it a candidate for developing new antimicrobial agents .
- Anticancer Research : Preliminary investigations suggest that compounds derived from this compound may exhibit cytotoxic effects against various cancer cell lines. This potential is being explored further to assess their viability as anticancer drugs .
Industrial Relevance
The industrial applications of this compound are noteworthy:
- Agrochemical Development : As an intermediate, it plays a crucial role in synthesizing agrochemicals, including herbicides and fungicides. Its ease of synthesis and modification allows for the development of compounds that can enhance crop protection and yield .
- Pharmaceutical Manufacturing : The compound's ability to undergo various transformations makes it valuable in pharmaceutical manufacturing processes, particularly in synthesizing complex molecules needed for drug development .
Case Study 1: Synthesis of Triazole Derivatives
A recent study demonstrated the use of this compound as a key intermediate in synthesizing triazole compounds that showed significant antifungal activity against various pathogens. The research highlighted the efficiency of using this compound in a multi-step synthetic route that resulted in high yields and purity of the final products .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on evaluating the antimicrobial properties of synthesized derivatives from this compound. The results indicated potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as a lead compound for developing new antibiotics .
Chemical Reactions Analysis
Alkylation Reactions
Benzyl methyl bromomalonate serves as an electrophilic alkylating agent in enantioselective organocatalysis. Key findings include:
-
Enantioselective α-Alkylation of Aldehydes : Under photoredox conditions with Ru(bpy)
Cl
and aminocatalyst A , this compound reacts with aldehydes (e.g., butanal) to form α-alkylated products in high enantiomeric excess (83–94% ee) . -
Mechanism : A radical chain propagation pathway is proposed:
Photoredox Catalysis
The compound participates in light-mediated transformations:
-
Oxidative C–H Functionalization : Using Ru(bpy)
Cl
as a photocatalyst, this compound enables benzylic C–H functionalization of tertiary amines (e.g.,
-aryl tetrahydroisoquinolines) via α-amino radical intermediates . -
Key Conditions :
Radical Additions and Cyclizations
This compound acts as a radical precursor in chemodivergent syntheses:
-
1-Pyrroline Formation : Under photocatalytic conditions, bromomalonate-derived radicals undergo 1,5-hydrogen atom transfer (HAT) and cyclization with vinyl azides to form 1-pyrrolines .
-
Mechanistic Evidence :
Zinc-Mediated Alkyne Additions
The compound reacts with alkynes in the presence of zinc powder:
-
General Procedure :
Component Quantity Conditions This compound 1.0 eq. 40°C, 3 h, anhydrous solvent Alkyne 1.5 eq. Zn powder (150 mol%)
Cyclocondensation Reactions
At elevated temperatures (>250°C), this compound undergoes thermal decomposition to form ketene intermediates, enabling cyclocondensation with dinucleophiles:
-
Example : Reaction with 2-cyanomethylbenzimidazole yields pyrido[1,2-a]benzimidazoles via C-acylation .
-
Key Data :
Supramolecular Functionalization of Fullerenes
This compound is used in regioselective Bingel reactions with C
fullerenes:
-
Supramolecular Masking : Encapsulation in a porphyrin nanocapsule (e.g., **4·(BArF)
**) switches regioselectivity from 2 o’clock to 5 o’clock positions . -
Matryoshka Complex : A three-shell C
⊂CPP⊂6·(BArF)
system exclusively yields 2 o’clock regioisomers with dibenzyl-bromomalonate .
Hydrolysis and Decarboxylation
Under acidic or basic conditions, this compound undergoes hydrolysis to malonic acid derivatives, followed by decarboxylation:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares benzyl methyl bromomalonate with structurally related bromomalonate esters and substituted malonates:
Stability and Handling:
- Bromomalonate esters are moisture-sensitive and typically stored under inert atmospheres. The benzyl group may confer additional stability against hydrolysis compared to ethyl esters due to reduced solubility in water.
Preparation Methods
Synthesis of Benzyl Methyl Malonate
The foundational step involves preparing the parent diester, benzyl methyl malonate, through sequential alkylation of malonic acid derivatives.
Procedure :
-
Diethyl Malonate Alkylation :
-
Transesterification :
α-Bromination of Benzyl Methyl Malonate
The central carbon is brominated via enolate intermediacy.
Procedure :
-
Enolate Formation :
-
Bromination :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Dialkylation | NaOEt, THF, 0–25°C | 85–90 | |
| Transesterification | PTSA, toluene, reflux | 75–80 | |
| Bromination | LDA, Br₂, THF, −78°C | 70–78 |
Bromination of Malonate Esters Followed by Transesterification
Synthesis of Diethyl Bromomalonate
α-Bromination precedes ester group modification.
Procedure :
Transesterification to Benzyl Methyl Esters
Selective ester interchange introduces benzyl and methyl groups.
Procedure :
-
Benzyl Ester Formation :
-
Methyl Ester Formation :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NaOEt, Br₂, CCl₄, 0°C | 82–88 | |
| Benzylation | Benzyl alcohol, PTSA, reflux | 65 | |
| Methylation | MeOH, H₂SO₄, 60°C | 70 |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Overall Yield (%) |
|---|---|---|---|
| Alkylation → Bromination | High selectivity, scalable | Multi-step, requires strict conditions | 50–60 |
| Bromination → Transesterification | Avoids enolate handling | Low transesterification efficiency | 45–55 |
| Radical Bromination | Simple setup | Poor selectivity, side reactions | <30 |
Emerging Strategies and Optimizations
Phase-Transfer Catalysis (PTC)
Q & A
Q. What are the established synthetic routes for benzyl methyl bromomalonate, and how do reaction conditions influence product yield?
this compound is synthesized via nucleophilic substitution between bromomalonate esters (e.g., diethyl bromomalonate) and benzyl bromide. Key intermediates include diethyl benzylmalonate (10) and diethyl benzylphosphonate (11). Reaction yield depends on the molar ratio of benzyl bromide to bromomalonate: increasing benzyl bromide (0.059–0.20 mol) raises the 10:3 product ratio from 0.3 to 6 . Vapor-phase chromatography (vpc) is critical for analyzing product distribution and optimizing stoichiometry.
Q. What safety protocols should be followed when handling this compound?
Due to limited toxicological data, stringent precautions are advised:
Q. How can researchers optimize purification to achieve high-purity this compound?
Purification involves fractional distillation or column chromatography to separate byproducts like diethyl benzylphosphonate (11). Analytical methods such as vpc or HPLC monitor purity, with recrystallization in non-polar solvents (e.g., hexane) enhancing crystalline yield .
Q. What spectroscopic techniques confirm the structure of this compound?
- NMR : Identifies isomers via distinct hydroxyl or methyl peaks (e.g., 30:70 cis/trans ratio in related compounds) .
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C–Si–C angles of 103.64–111.59° in analogous silane bromides) .
Advanced Research Questions
Q. How do competing reactions (e.g., debromination, phosphonate formation) occur during synthesis, and how can they be controlled?
Competing pathways arise from nucleophilic attack on bromomalonate:
- Debromination : Catalyzed by diphenylphosphine (DPP), leading to malonate derivatives.
- Phosphonate formation : Benzyl bromide reacts with DPP, producing diethyl benzylphosphonate (11). Mitigation strategies include adjusting reaction temperature (room temperature minimizes DPP side reactions) and using excess benzyl bromide to favor esterification .
Q. What computational methods predict the reactivity of this compound in different solvents?
Density functional theory (DFT) simulations model solvent effects on reaction kinetics. For example, supercritical carbon dioxide enhances nucleophilicity of benzyl bromide, while polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms .
Q. How does the steric/electronic environment of the benzyl group influence reactivity in nucleophilic substitutions?
Electron-donating substituents on the benzyl ring increase electrophilicity at the bromine center, accelerating substitution. Steric hindrance from ortho-substituents slows reactivity, favoring side reactions like elimination. Kinetic studies using cyclohexanone adducts (17) demonstrate these effects .
Q. What strategies resolve stereochemical ambiguities in this compound derivatives?
Chiral chromatography or asymmetric catalysis with Sc(OTf)₃ enantio-enriches products. X-ray crystallography confirms absolute configurations, as seen in silane bromide structures with defined hydrogen-bonding networks (N–H⋯Br interactions) .
Methodological Considerations
- Data Sources : Prioritize NIST Chemistry WebBook for spectral data and peer-reviewed journals (e.g., J. Org. Chem.) for mechanistic insights.
- Contradictions : and highlight conflicting reactivity trends (e.g., DPP’s dual role in debromination vs. phosphonate formation), necessitating context-dependent optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
